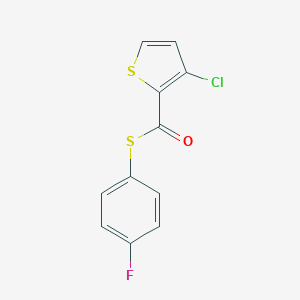
4-isopropyl-N-(3-methoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-isopropyl-N-(3-methoxyphenyl)benzamide, commonly known as GSK932121, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of benzamide derivatives and has shown promising results in various research studies.
作用机制
GSK932121 acts as a potent and selective inhibitor of CK1δ by binding to the ATP-binding site of the kinase. This binding leads to the inhibition of CK1δ activity, which in turn affects various downstream signaling pathways. GSK932121 has been found to modulate the circadian rhythm by regulating the stability of the clock protein PER2, which is a key regulator of the circadian clock. It also inhibits the Wnt signaling pathway by targeting the phosphorylation of β-catenin, which is a key mediator of the pathway.
Biochemical and Physiological Effects:
GSK932121 has been found to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to modulate the circadian rhythm, inhibit the Wnt signaling pathway, and induce apoptosis in cancer cells. It has also been found to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
实验室实验的优点和局限性
One of the major advantages of GSK932121 is its potent and selective inhibition of CK1δ, which makes it an attractive target for drug development. It has also been found to exhibit good oral bioavailability and pharmacokinetic properties. However, one of the limitations of GSK932121 is its limited solubility in water, which can make it challenging to use in some experimental settings.
未来方向
There are several future directions for the research and development of GSK932121. One of the key areas of focus is the development of GSK932121 as a potential therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another area of focus is the identification of new targets for GSK932121 and the development of new derivatives with improved pharmacokinetic properties and solubility. Additionally, further studies are needed to elucidate the mechanism of action of GSK932121 and its downstream effects on various signaling pathways.
Conclusion:
In conclusion, GSK932121 is a promising chemical compound with potential therapeutic applications in various diseases. Its potent and selective inhibition of CK1δ makes it an attractive target for drug development, and its ability to modulate various signaling pathways makes it a valuable tool for studying cellular processes. Further research is needed to fully understand the mechanism of action of GSK932121 and its potential applications in the field of medicine.
合成方法
The synthesis of GSK932121 involves the reaction of 4-isopropylaniline with 3-methoxybenzoyl chloride in the presence of a base, followed by purification through column chromatography. This method has been reported in various research studies and has been found to yield high-quality GSK932121 with good purity.
科学研究应用
GSK932121 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent and selective inhibition of the protein kinase CK1δ, which plays a crucial role in regulating various cellular processes such as circadian rhythms, Wnt signaling, and DNA damage response. CK1δ has been implicated in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease, making it an attractive target for drug development.
属性
分子式 |
C17H19NO2 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC 名称 |
N-(3-methoxyphenyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C17H19NO2/c1-12(2)13-7-9-14(10-8-13)17(19)18-15-5-4-6-16(11-15)20-3/h4-12H,1-3H3,(H,18,19) |
InChI 键 |
JKOVWILESIAMFA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[2-Nitro-4-(methylsulfonyl)phenoxy]-1,3-benzoxathiol-2-one](/img/structure/B262272.png)


![Ethyl 2-oxo-2,9-dihydrothiopyrano[2,3-b]indole-4-carboxylate](/img/structure/B262279.png)
![2-{[(4-fluorophenyl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B262281.png)


![6-[3-(trifluoromethyl)phenyl]-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B262298.png)

![2-(3-Methylphenyl)-1-oxo-1,2-dihydro[1,2,4]triazino[4,5-a]benzimidazole-4-carbonitrile](/img/structure/B262301.png)

![2-({[4-(acetylamino)phenyl]sulfonyl}-4-methoxyanilino)-N-cyclopentylacetamide](/img/structure/B262305.png)

